2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD24105001 is a chemical compound with unique properties that have garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD24105001 involves specific reaction conditions and reagents. The exact synthetic routes can vary, but typically involve a series of chemical reactions that include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of MFCD24105001 may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD24105001 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD24105001 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of MFCD24105001 depend on the specific reagents and conditions used. These products can vary widely and are often tailored to meet the needs of particular research or industrial applications.
Wissenschaftliche Forschungsanwendungen
MFCD24105001 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological pathways. In industry, MFCD24105001 can be utilized in the production of materials, chemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action of MFCD24105001 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular mechanisms is crucial for developing new applications and improving existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to MFCD24105001 include those with comparable chemical structures or properties. These compounds may share some applications but can also have unique characteristics that set them apart.
Highlighting Uniqueness: MFCD24105001 stands out due to its specific properties and potential applications. Comparing it with similar compounds helps highlight its unique features and advantages in various research and industrial contexts.
Eigenschaften
Molekularformel |
C11H12N2OS |
---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-pyrrolidin-3-yl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C11H12N2OS/c14-11-9-3-1-2-4-10(9)15-13(11)8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
InChI-Schlüssel |
RNEGCOKJLGVMJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1N2C(=O)C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.